molecular formula C16H12Cl2N2O B12320082 (1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol CAS No. 618441-68-2

(1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12320082
CAS No.: 618441-68-2
M. Wt: 319.2 g/mol
InChI Key: AJBQUPQTZZVKKP-UHFFFAOYSA-N
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Description

(1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two chlorophenyl groups attached to the pyrazole ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 3-chlorobenzaldehyde and 4-chlorophenylhydrazine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the resulting pyrazole compound to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

(1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-YL)methanol
  • (1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-3-YL)methanol
  • (1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-2-YL)methanol

Uniqueness

The uniqueness of (1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern on the pyrazole ring and the presence of two chlorophenyl groups. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

618441-68-2

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

[1-(3-chlorophenyl)-3-(4-chlorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12Cl2N2O/c17-13-6-4-11(5-7-13)16-12(10-21)9-20(19-16)15-3-1-2-14(18)8-15/h1-9,21H,10H2

InChI Key

AJBQUPQTZZVKKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO

Origin of Product

United States

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